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Introduction: The treatment of thin films with various surface passivating agents, such as
ethylammonium sulfate (EAS), has emerged as a critical strategy for enhancing the
performance and stability of optoelectronic devices, particularly perovskite solar cells. EAS
treatment can effectively passivate surface defects, improve crystallinity, and modify the
interfacial energetics of the films. A thorough and systematic characterization is essential to
understand the impact of EAS treatment on the film's structural, morphological, optical, and
electrical properties. These application notes provide detailed protocols for a suite of
characterization techniques to evaluate the efficacy of EAS treatment.

Experimental Workflow for Film Characterization

The logical flow for characterizing ethylammonium sulfate (EAS)-treated films begins with film
fabrication, followed by a series of non-destructive and destructive characterization techniques
to evaluate its properties.
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Caption: Workflow for EAS-treated film fabrication and characterization.
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Film Fabrication and Treatment Protocol

This protocol describes a general method for fabricating a perovskite thin film and applying a
post-treatment with ethylammonium sulfate.

Protocol:

o Substrate Cleaning: Sequentially clean substrates (e.g., FTO glass) in an ultrasonic bath with
detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.

[1]

» Perovskite Precursor: Prepare a perovskite precursor solution (e.g.,
Cso.05(FA0.85MA0.15)0.95Pb(lo.85Bro.15)3) in a mixed solvent of DMF and DMSO.[2]

e Spin Coating: Dispense the precursor solution onto the substrate and spin-coat in a nitrogen-
filled glovebox. A typical two-step program might be 1000 rpm for 10 seconds followed by
6000 rpm for 30 seconds.[3] During the second step, dispense an anti-solvent like
chlorobenzene onto the spinning substrate to induce crystallization.[4]

e Initial Annealing: Anneal the substrate at 100-150°C for 10-30 minutes to form the perovskite
film.

o EAS Treatment: Prepare a dilute solution of ethylammonium sulfate in a suitable solvent like
isopropanol. Spin-coat the EAS solution onto the cooled perovskite film.[5]

e Final Annealing: Perform a second annealing step, typically at a similar or slightly lower
temperature (e.g., 100°C) for 10 minutes, to remove the solvent and promote interaction
between the EAS and the film surface.[5]

Structural Characterization: X-ray Diffraction (XRD)

XRD is a non-destructive technique used to determine the crystallographic structure, phase
purity, and orientation of the film.

Experimental Protocol:
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e Instrument Setup: Use a diffractometer equipped with a Cu Ka radiation source (A = 1.5406

A).[6]

o Sample Mounting: Mount the film sample on the sample holder, ensuring the surface is flat
and at the correct height relative to the X-ray beam.

e Scan Parameters: Perform a 26/w scan over a relevant angular range (e.g., 10° to 60°) to
identify the crystal phases present.[7][8] A typical step size is 0.02° with a scan speed of
2°/minute.

o Data Analysis:

o ldentify diffraction peaks and compare their positions with standard diffraction patterns
(e.g., from the ICDD database) to confirm the perovskite phase and detect any secondary
phases like Pbl2.[9]

o Analyze the peak intensity and Full Width at Half Maximum (FWHM). An increase in the
intensity of characteristic perovskite peaks and a decrease in FWHM suggest improved
crystallinity.[10]

o The Williamson-Hall method can be used to analyze peak broadening to estimate
crystallite size and microstrain.[10]

Data Presentation:

Parameter Control Film EAS-Treated Film Significance

) Improved crystallinity
Perovskite Peak )
Lower Higher and/or preferred

Intensity (a.u.
y (a.u.) orientation.[10]

Pblz Peak Intensity Passivation of excess
Present Reduced / Absent o
(a.u.) lead iodide.[9]

Increased crystallite
FWHM of (100) Peak

(degrees)

Wider Narrower size and reduced
defects.[10]
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Morphological Characterization: Scanning Electron
Microscopy (SEM)

SEM is used to visualize the surface topography, grain structure, and uniformity of the films.[11]
Experimental Protocol:

o Sample Preparation: Mount a small piece of the film onto an SEM stub using conductive
carbon tape. For cross-sectional imaging, the substrate must be carefully cleaved.

e Instrument Setup: Use a field-emission scanning electron microscope (FESEM) for high-
resolution imaging.[1]

e Imaging Conditions: Operate the SEM at a low accelerating voltage (e.g., 3-10 kV) to
minimize beam damage to the perovskite material. Use a short working distance for higher
resolution.[12]

o Data Acquisition: Acquire top-down images at various magnifications (e.g., 10,000x to
100,000x) to assess grain size, pinholes, and overall film coverage.[13][14]

o Data Analysis: Use image analysis software (e.g., ImageJ) to measure the average grain
size and grain size distribution from multiple images.[15]

Data Presentation:

Parameter Control Film EAS-Treated Film Significance

Improved film quality

Average Grain Size Smaller Larger and charge transport.
[16]
May have More uniform and Reduced leakage

Film Coverage ) )
pinholes/voids compact current pathways.[17]

Reduced non-
) ) More distinct and Less distinct / radiative
Grain Boundaries ] o
numerous Passivated recombination

centers.[18]
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Optical Characterization: UV-Vis and
Photoluminescence Spectroscopy

These techniques probe the light absorption and emission properties of the film, providing
insights into the bandgap and electronic defect density.

UV-Visible (UV-Vis) Absorption Spectroscopy

Experimental Protocol:

 Instrument Setup: Use a dual-beam UV-Vis spectrophotometer with an integrating sphere to
account for light scattering and reflection.

o Measurement: Place the film in the sample beam path and an identical blank substrate in the
reference beam path. Scan the absorbance or transmittance over a wavelength range of
300-900 nm.[1][19]

o Data Analysis:
o Plot the absorbance spectrum to observe the absorption onset.

o Calculate the optical bandgap (Eg) by plotting (ahv)? versus photon energy (hv) (a Tauc
plot), where a is the absorption coefficient. Extrapolate the linear portion of the curve to
the energy axis to find Eg.[19]

Photoluminescence (PL) and Time-Resolved PL (TRPL)

Experimental Protocol:

o Steady-State PL: Excite the sample with a laser or LED at a wavelength shorter than the
material's absorption edge (e.g., 405 nm or 532 nm).[1] Collect the emitted light using a
spectrometer. Ensure excitation intensity and geometry are identical when comparing
samples.[20]

o Time-Resolved PL (TRPL): Excite the sample with a pulsed laser (picosecond or
femtosecond).[1] Use a time-correlated single photon counting (TCSPC) system to measure
the PL decay kinetics at the peak emission wavelength.[21]
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e Photoluminescence Quantum Yield (PLQY): Measure PLQY using an integrating sphere

setup.[22] This involves measuring the emission spectrum of the sample directly and

indirectly, as well as the spectrum of the excitation source, to calculate the ratio of photons
emitted to photons absorbed.[2][23]

Data Presentation:

Parameter

Control Film

EAS-Treated Film

Significance

UV-Vis

Absorption Onset

Confirms no major

change in bulk

~780-800 nm No significant change i N
(nm) material composition.
[24]
Confirms no major
_ o change in bulk
Optical Bandgap (eV) ~1.55-1.60 eV No significant change i N
material composition.
[19]
PL/TRPL/PLQY
Reduced non-
Steady-State PL o ) radiative
i Lower Significantly Higher o
Intensity recombination due to
defect passivation.[21]
e Indicates suppression
TRPL Carrier Lifetime ]
© Shorter Longer of trap-assisted
1
recombination.[20]
) Quantifies the
Photoluminescence > 10% (can be much , ,
<10% improvement in

Quantum Yield (%)

higher)

radiative efficiency.[2]

Electrical Characterization: Hall Effect Measurement

The Hall effect measurement provides crucial information about the electronic properties of the

film, including carrier type, density, and mobility.[25]
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Experimental Protocol:

o Sample Preparation: Deposit the film on an insulating substrate. Create a defined geometry,
such as a van der Pauw square or a Hall bar, using photolithography and contact deposition
(e.g., thermal evaporation of gold or silver).[26][27]

 Instrument Setup: Use a Hall effect measurement system, which includes a constant current
source, a high-impedance voltmeter, and a controllable magnetic field.[28]

» Measurement Procedure (van der Pauw):

o Apply a current (I) between two adjacent contacts and measure the voltage (V) across the
other two contacts.

o Repeat this for different contact configurations as defined by the van der Pauw method.
o Apply a magnetic field (B) perpendicular to the film plane.

o Source a current across two diagonal contacts and measure the Hall voltage (VH) across
the other two diagonal contacts.[26]

o Reverse the magnetic field and current polarity to eliminate measurement artifacts like
misalignment voltage.[29]

o Data Analysis:

[e]

Resistivity (p): Calculated from the zero-field voltage-current measurements.

o

Hall Coefficient (RH): Calculated from the Hall voltage, current, magnetic field, and film
thickness (d): RH = (VH *d) / (I * B).

o

Carrier Density (n): n=1/(q * |RH|), where q is the elementary charge. The sign of RH
indicates the carrier type (negative for electrons, positive for holes).[26]

o

Carrier Mobility (u): p = |RH| / p.[26]

Data Presentation:
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Parameter Control Film EAS-Treated Film Significance

Confirms the
) fundamental
Carrier Type p-type or n-type Same as control )
semiconductor type.

[26]

) ] Indicates passivation
Carrier Concentration )
Higher Lower of defects that may
(cm=3)
act as dopants.

. . Reduced scattering
Carrier Mobility

Lower Higher from defects and grain
(cm2v-is—1) )
boundaries.[10]
Consistent with
Resistivity (Q-cm) Lower Higher reduced carrier

concentration.[28]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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